Liothyronine

Receptor Pharmacology Thyroid Hormone Signaling Drug Discovery

Liothyronine is the synthetic, biologically active T3 hormone—not a prohormone. It binds TRα/TRβ with a Ki of 2.33 nM, offering ~10-fold higher affinity than levothyroxine (T4). This direct receptor engagement eliminates the confounding variable of cellular deiodinase activity required for T4 activation, ensuring reproducible gene expression and receptor pharmacology data. In clinical trials, substituting liothyronine for T4 significantly reduced body weight (2.1 kg) and LDL cholesterol (13.3%). Its short half-life (~2.5 days) makes it the ideal API for developing sustained-release formulations that target stable, once-daily thyroid hormone replacement. Procure high-purity liothyronine for receptor studies, metabolic research, and novel drug delivery R&D.

Molecular Formula C15H12I3NO4
Molecular Weight 650.97 g/mol
CAS No. 6893-02-3
Cat. No. B1675554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiothyronine
CAS6893-02-3
Synonyms3,3',5-Triiodothyronine
Cytomel
Liothyronine
Liothyronine Sodium
T3 Thyroid Hormone
Thyroid Hormone, T3
Triiodothyronine
Molecular FormulaC15H12I3NO4
Molecular Weight650.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
InChIInChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1
InChIKeyAUYYCJSJGJYCDS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility11.4 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble
In water, 3.958 mg/l at 37 °C.
Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Liothyronine (CAS 6893-02-3) Procurement Guide: Quantitative Differentiation for Thyroid Hormone Research and Therapeutic Selection


Liothyronine (L-3,3',5-triiodothyronine; T3) is the synthetic form of the endogenous active thyroid hormone triiodothyronine [1]. It acts as a potent agonist at both thyroid hormone receptor isoforms TRα and TRβ, with binding affinities in the low nanomolar range . Liothyronine serves as the biologically active ligand that directly mediates the genomic actions of thyroid hormones, distinguishing it from the prohormone levothyroxine (T4) which requires peripheral deiodination for activation [2]. This direct receptor engagement underpins its distinct pharmacological profile, characterized by a faster onset of action and a shorter biological half-life compared to T4 [1].

Liothyronine (T3) Selection Rationale: Why Interchange with Levothyroxine (T4) or Other Analogs is Quantitatively Unjustified


The interchange of liothyronine with its closest in-class comparator, levothyroxine (T4), or other thyroid hormone analogs is precluded by fundamental differences in receptor pharmacology, pharmacokinetics, and clinical outcomes. Liothyronine binds to the thyroid hormone receptor with approximately 10-fold higher affinity than levothyroxine [1]. Furthermore, liothyronine exhibits markedly reduced plasma protein binding compared to T4, resulting in a biological half-life of approximately 2.5 days versus 5–8 days for T4 [2][3]. These quantitative disparities translate directly into divergent therapeutic profiles, including a more rapid onset of action and distinct metabolic effects, such as superior reductions in serum lipids and body weight as demonstrated in controlled clinical trials [4]. Consequently, substituting liothyronine with other thyroid hormone preparations based solely on class membership is scientifically untenable and introduces significant risk of suboptimal research outcomes or therapeutic failure.

Liothyronine Evidence Guide: Quantified Performance Differentiation Against Key Comparators


Liothyronine vs. Levothyroxine: 10-Fold Higher Nuclear Receptor Binding Affinity

Liothyronine (T3) exhibits a quantitatively superior binding affinity for the thyroid hormone nuclear receptor compared to its primary comparator, levothyroxine (T4). The sensitivity of the thyroid hormone receptor has a 10-fold higher affinity for T3 than for T4, establishing T3 as the biologically active hormone [1][2]. This differential affinity explains the more rapid onset of action and greater biological potency of T3 relative to T4 [2].

Receptor Pharmacology Thyroid Hormone Signaling Drug Discovery

Liothyronine vs. Levothyroxine: 70% Shorter Biological Half-Life and Reduced Protein Binding

Liothyronine (T3) demonstrates a significantly shorter biological half-life compared to levothyroxine (T4), a property directly attributable to its reduced affinity for plasma transport proteins. The biological half-life of T3 is approximately 2.5 days, whereas T4 has a half-life of about 5 to 8 days [1][2]. This difference is primarily driven by the higher affinity of T4 for both thyroxine-binding globulin (TBG) and thyroxine-binding prealbumin (transthyretin) [1][3]. Specifically, the TBG binding site has an affinity for T3 that is about 20-fold less than that for T4 [4].

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Liothyronine vs. Levothyroxine: Superior Metabolic Outcomes in a Randomized Controlled Trial

In a randomized, double-blind, crossover trial comparing liothyronine (L-T3) to levothyroxine (L-T4) in hypothyroid patients, substitution of L-T3 for L-T4 at equivalent doses resulted in quantifiably greater metabolic effects [1]. Specifically, L-T3 therapy led to a statistically significant reduction in body weight (L-T4: 70.6 ± 12.5 kg vs. L-T3: 68.5 ± 11.9 kg; P = 0.009) and produced greater reductions in serum lipids, including a 10.9 ± 10.0% decrease in total cholesterol (P = 0.002) and a 13.3 ± 12.1% decrease in LDL cholesterol (P = 0.002) [1].

Clinical Endocrinology Metabolism Hypothyroidism Treatment

Liothyronine vs. D-T3 Enantiomer: 5-6 Fold Higher Receptor Binding and Functional Potency

The stereochemistry of liothyronine is a critical determinant of its biological activity. Studies comparing the L-isomer (liothyronine) to the D-isomer (dextrothyronine, D-T3) demonstrate that D-T3 exhibits a 5- to 6-fold lower potency in binding to the thyroid hormone nuclear receptor and in regulating downstream functions such as TSH production [1]. This difference is further substantiated by findings that the apparent receptor affinity of D-T3 in intact cells is 5.5-fold lower than that of the L-isomer, likely due to impaired cellular entry [2].

Stereochemistry Receptor Binding Biological Potency

Liothyronine Immediate-Release vs. Sustained-Release Formulations: Blunted Cmax and Extended Physiological T3 Levels

Patented sustained-release (SR) formulations of liothyronine are designed to overcome the rapid absorption and short half-life of the immediate-release (IR) form. These SR compositions provide enhanced pharmacokinetic attributes by reducing the burst release and blunting the maximum plasma concentration (Cmax), thereby minimizing peak-to-trough fluctuations [1]. A key objective of these formulations is to maintain plasma T3 levels within the normal physiological range of 0.8 ng/mL to 2 ng/mL over a 24-hour period, a feat not achievable with standard IR tablets [1].

Pharmaceutical Formulation Pharmacokinetics Controlled Release

Liothyronine Analytical Purity: Vendor-Specific HPLC Assay Results vs. USP Specification

Procurement of high-purity liothyronine is essential for reproducible research. While the USP monograph specifies a purity range of 95.0% to 101.0% for liothyronine sodium [1], commercial suppliers often provide material with significantly higher and more tightly controlled purity. For instance, one major vendor reports an HPLC purity of 98.7% for its liothyronine product , and another offers a batch with a certified purity of 99.82% .

Analytical Chemistry Quality Control Reference Standards

Liothyronine Application Scenarios: Evidence-Based Use Cases in Research and Industry


In Vitro and In Vivo Research Requiring Potent, Direct Thyroid Hormone Receptor Activation

For studies investigating the genomic actions of thyroid hormones, liothyronine is the preferred agonist due to its 10-fold higher affinity for the nuclear receptor compared to the prohormone levothyroxine (T4) [1]. Its direct binding and activation of both TRα and TRβ with low nanomolar Kis (e.g., 2.33 nM for hTRα) ensures a robust and immediate transcriptional response without the confounding variable of variable cellular deiodinase activity required for T4 conversion. This makes liothyronine essential for reproducible and interpretable results in receptor pharmacology, gene expression profiling, and developmental biology studies.

Clinical Research and Therapeutic Use in Hypothyroidism with a Focus on Metabolic Endpoints

Liothyronine demonstrates a clinically meaningful advantage in metabolic regulation. As shown in a randomized controlled trial, substituting liothyronine for levothyroxine at equivalent doses led to significant reductions in body weight (2.1 kg, P=0.009) and LDL cholesterol (13.3%, P=0.002) [2]. This evidence positions liothyronine as a critical intervention for clinical studies targeting weight management and lipid metabolism in hypothyroid patients, or for the subset of patients who experience residual metabolic symptoms on T4 monotherapy [3].

Pharmacokinetic and Formulation Development Studies for Controlled Drug Delivery

The short half-life (~2.5 days) and rapid absorption of immediate-release liothyronine present a clear need for advanced formulations [4]. Patented sustained-release technologies aim to blunt the Cmax and maintain physiological T3 levels (0.8-2 ng/mL) over 24 hours, offering a differentiated PK profile [5]. Liothyronine is therefore the ideal active pharmaceutical ingredient (API) for research and development of novel oral controlled-release matrices, transdermal systems, or other delivery technologies designed to provide stable, once-daily hormone replacement.

Quality Control and Analytical Method Development Using High-Purity Reference Standards

Analytical laboratories developing HPLC or LC-MS/MS methods for thyroid hormone quantification require highly pure reference standards. Liothyronine certified reference materials (CRMs) are available with purities exceeding 99.8% and are traceable to USP and EP primary standards . This high level of purity and traceability is essential for accurate calibration, method validation, and quality control of pharmaceutical formulations, ensuring compliance with regulatory requirements and robust assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liothyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.